N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
1-Isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining pyrazole, benzo[1,2-d:4,3-d’]bis(thiazole), and carboxamide groups
Preparation Methods
The synthesis of 1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by functionalization to introduce the pyrazole and carboxamide groups. Common reagents and conditions used in these reactions include:
Boron reagents: for Suzuki–Miyaura coupling.
Copper(I) cyanide: in DMF for cyanation reactions.
Oxidation and reduction: steps to introduce various functional groups.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Cross-coupling reactions: Formation of carbon-carbon bonds using palladium or other metal catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
1-Isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazoles: Known for their broad spectrum of bioactivities, including anticancer and antimicrobial properties.
Benzo[d]oxazoles: Used in the treatment of neurological disorders.
The uniqueness of 1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-8(2)21-7-6-12(20-21)15(22)19-16-18-11-5-4-10-13(14(11)24-16)23-9(3)17-10/h4-8H,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRGYWFKPVIMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=NN(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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